4,5-Dihydrofuran-2-carbonitrile
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Overview
Description
4,5-Dihydrofuran-2-carbonitrile is a chemical compound with the CAS Number: 108734-03-8 . It has a molecular weight of 95.1 and its IUPAC name is 4,5-dihydro-2-furancarbonitrile . The compound is in liquid form .
Synthesis Analysis
Based on the available information, the synthesis of this compound involves an umpolung strategy . This strategy involves an efficient and highly enantioselective cascade Aldol/cyclization/tautomerization of the 2-(2-oxoindolin-3-yl)malononitrile to active carbonyl compounds with excellent diastereo- and enantioselectivity .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2 . The InChI key is ZMMRMSTYDMIIAH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
- Dihydrofuran carbonitrile derivatives, including 4,5-dihydrofuran-2-carbonitrile, have been synthesized and analyzed for their structural properties. These compounds exhibit compliance with chloro-methyl and bromo-methyl exchange rules and are analyzed using X-ray crystallographic data and DFT/B3LYP level theory (Rajni Swamy et al., 2020).
Chemical Reactions and Synthesis Methods
- 4,5-Dihydrofuran-3-carbonitriles have been synthesized through three-component reactions involving β-ketonitriles, pyridinium ylides, and aldehydes. This process is notable for its divergent regioselectivity and the generation of multiple chemical bonds (Demidov et al., 2021).
- A metal-free synthesis approach for multisubstituted dihydrofuran-2-carbonitriles, including 4,5-dihydrofuran variants, has been developed. This method allows for a -CN group migration rearrangement and hydroxylation under different solvent conditions (Gore et al., 2020).
Applications in Organic Electronics
- Dihydrofuran-3-carbonitriles, including derivatives of this compound, have been utilized in the synthesis of new monomers for electrochemical polymerization. These compounds demonstrate potential in electronic applications, especially in the development of electrochromic devices (Abaci et al., 2016).
Safety and Hazards
The safety information available indicates that 4,5-Dihydrofuran-2-carbonitrile is associated with several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organic groups involved in the reaction .
Mode of Action
In the context of the SM cross-coupling reaction, 4,5-Dihydrofuran-2-carbonitrile may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the sm cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
In the context of the SM cross-coupling reaction, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the SM cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Furan derivatives, which include 4,5-Dihydrofuran-2-carbonitrile, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Furan derivatives have been shown to exert effects on various types of cells and cellular processes . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Furan derivatives have been shown to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2,3-dihydrofuran-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMRMSTYDMIIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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